Rotatable Bond Count Differentiates Conformational Flexibility from 4-tert-Butyl and 4-n-Pentyl Analogs
The target compound possesses exactly three rotatable chemical bonds, as computed from its SMILES string (CCC(C)(C)C1=CC=C(C=C1)CN.Cl) . This places it midway between the highly constrained 4-tert-butyl analog (2 rotatable bonds) [1] and the highly flexible 4-n-pentyl analog (5 rotatable bonds) [2]. This intermediate flexibility offers a distinct balance between pre-organization for binding and adaptability to diverse protein environments.
| Evidence Dimension | Rotatable bond count |
|---|---|
| Target Compound Data | 3 |
| Comparator Or Baseline | 4-(tert-Butyl)benzylamine hydrochloride (CAS 59528-30-2): 2; 4-Pentylbenzylamine hydrochloride (CAS 105254-43-1): 5 |
| Quantified Difference | 50% more than tert-butyl; 40% less than n-pentyl |
| Conditions | Computed property based on canonical SMILES representation |
Why This Matters
Rotatable bond count is a key determinant of ligand conformational entropy and influences both on-rates and off-rates in target binding, making this compound ideal for SAR studies exploring the 'flexibility cliff' between rigid and floppy chemotypes.
- [1] Kuujia. (n.d.). Computed Properties for CAS 59528-30-2. View Source
- [2] ChemSpider. (n.d.). CSID:2056114 - 1-(4-pentylphenyl)methanamine hydrochloride. View Source
